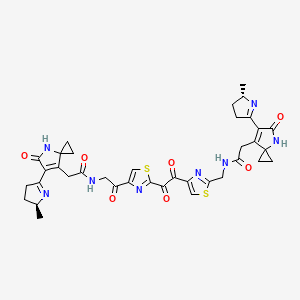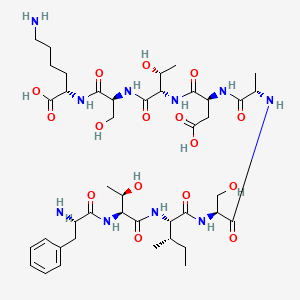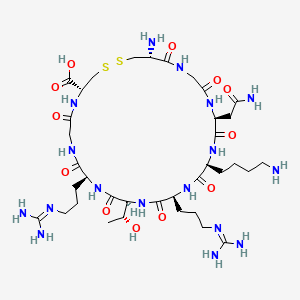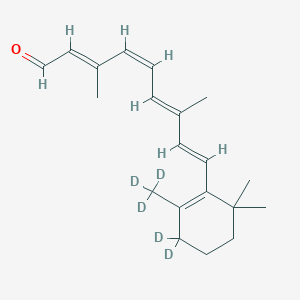
11-cis Retinal-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-cis Retinal-d5 is a deuterated form of 11-cis Retinal, a crucial molecule in the visual cycle of vertebrates. This compound is a derivative of vitamin A and plays a pivotal role in the phototransduction process, which is the conversion of light into electrical signals in the retina. The deuterated form, this compound, is often used in scientific research to study the dynamics and mechanisms of the visual cycle due to its stability and unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis Retinal-d5 involves several steps, starting from the precursor all-trans Retinol. The process includes isomerization, protection, and deprotection steps to achieve the desired 11-cis configuration. One common method involves the use of Wittig and Horner-Wadsworth-Emmons reactions to introduce the cis double bond, followed by semi-hydrogenation to achieve the final product .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 11-cis Retinal-d5 undergoes various chemical reactions, including:
Isomerization: Conversion between 11-cis and all-trans forms.
Oxidation: Conversion to 11-cis Retinoic Acid.
Reduction: Conversion to 11-cis Retinol.
Common Reagents and Conditions:
Isomerization: Catalyzed by light or enzymes such as isomerases.
Oxidation: Typically involves reagents like NAD+ in enzymatic reactions.
Reduction: Involves reducing agents like NADH in enzymatic reactions.
Major Products Formed:
All-trans Retinal: Formed through isomerization.
11-cis Retinoic Acid: Formed through oxidation.
11-cis Retinol: Formed through reduction.
Aplicaciones Científicas De Investigación
11-cis Retinal-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the dynamics of isomerization and the effects of deuteration on reaction kinetics.
Biology: Investigating the visual cycle and the role of retinoids in vision.
Medicine: Developing therapies for retinal diseases and understanding the molecular mechanisms of vision-related disorders.
Industry: Used in the production of visual pigments and in the development of optogenetic tools.
Mecanismo De Acción
The mechanism of action of 11-cis Retinal-d5 involves its role as a chromophore in the visual cycle. Upon absorption of a photon, this compound undergoes isomerization to the all-trans form, triggering a conformational change in the opsin protein. This change activates the G-protein-coupled receptor pathway, leading to the generation of an electrical signal that is transmitted to the brain .
Comparación Con Compuestos Similares
- All-trans Retinal
- 9-cis Retinal
- 11-cis Retinoic Acid
Comparison: 11-cis Retinal-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed kinetic studies. Compared to all-trans Retinal, this compound specifically interacts with opsins in the visual cycle, making it crucial for vision. The deuterated form also offers advantages in spectroscopic studies due to its distinct isotopic signature .
Propiedades
Fórmula molecular |
C20H28O |
|---|---|
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+/i3D3,10D2 |
Clave InChI |
NCYCYZXNIZJOKI-BVNCIAEMSA-N |
SMILES isomérico |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C=O)\C)/C)(C)C)[2H] |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


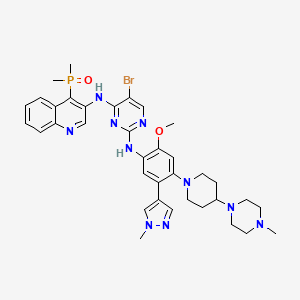
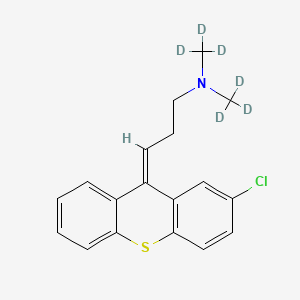

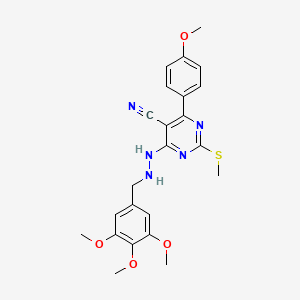
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
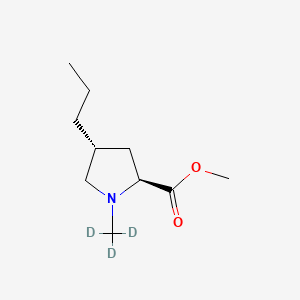
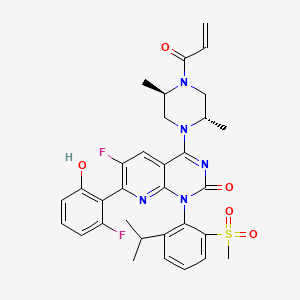
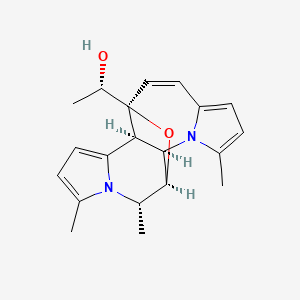
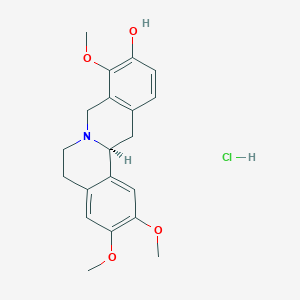
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
